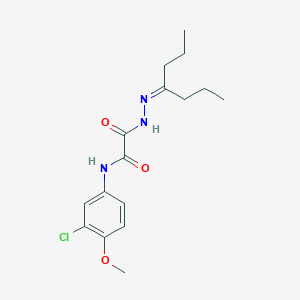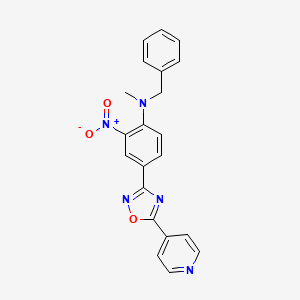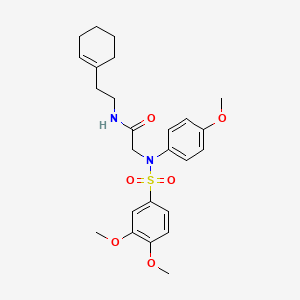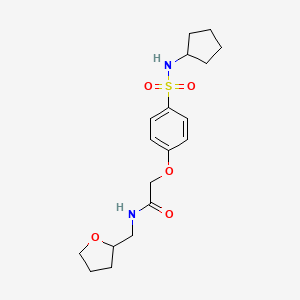
N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide, also known as CPHPC, is a synthetic compound that has been studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide involves its binding to SAP, a protein that contributes to the formation of amyloid deposits in various organs. By binding to SAP, N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide can enhance the clearance of amyloid deposits and potentially improve the symptoms of various diseases.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide has been shown to have various biochemical and physiological effects. It can bind to SAP and enhance the clearance of amyloid deposits in various organs. It can also reduce inflammation and improve insulin sensitivity in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide in lab experiments is its potential therapeutic applications in various diseases. However, N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide has some limitations in lab experiments such as its stability and solubility in water.
Zukünftige Richtungen
There are several future directions for N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide research. One direction is to further investigate its potential therapeutic applications in various diseases such as Alzheimer's disease, systemic amyloidosis, and type 2 diabetes. Another direction is to develop more stable and soluble forms of N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide for use in lab experiments and potential clinical applications. Additionally, further studies are needed to investigate the long-term effects of N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide on the body.
Synthesemethoden
N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide can be synthesized by the reaction of 3-chloro-4-methoxybenzoyl chloride with cyclopentylidenehydrazinecarbonyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide has been studied for its potential therapeutic applications in various diseases such as systemic amyloidosis, Alzheimer's disease, and type 2 diabetes. In systemic amyloidosis, N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide has been shown to bind to serum amyloid P component (SAP), a protein that contributes to the formation of amyloid deposits in various organs. By binding to SAP, N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide can enhance the clearance of amyloid deposits and potentially improve the symptoms of systemic amyloidosis.
In Alzheimer's disease, N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide has been studied for its potential to target beta-amyloid, a protein that is associated with the formation of plaques in the brain. N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide can bind to SAP, which in turn binds to beta-amyloid and enhances its clearance from the brain.
In type 2 diabetes, N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide has been studied for its potential to improve insulin sensitivity. N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide can bind to SAP, which can reduce inflammation and improve insulin sensitivity in the body.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-N'-(heptan-4-ylideneamino)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O3/c1-4-6-11(7-5-2)19-20-16(22)15(21)18-12-8-9-14(23-3)13(17)10-12/h8-10H,4-7H2,1-3H3,(H,18,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSFEBMCIZZMRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=NNC(=O)C(=O)NC1=CC(=C(C=C1)OC)Cl)CCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-phenylethyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7704831.png)




![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7704863.png)





